
(6R)-9-Azabicyclo(4.2.1)non-4-ene-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R)-9-Azabicyclo(4.2.1)non-4-ene-5-carbaldehyde is a chemical compound that belongs to the class of bicyclic compounds. It has a unique structure and has been the focus of several scientific research studies due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (6R)-9-Azabicyclo(4.2.1)non-4-ene-5-carbaldehyde is not fully understood. However, it is believed to work by inhibiting certain enzymes and receptors in the body, which leads to its various biological effects.
Biochemical and Physiological Effects:
(6R)-9-Azabicyclo(4.2.1)non-4-ene-5-carbaldehyde has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi. It also has anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, it has been studied for its potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (6R)-9-Azabicyclo(4.2.1)non-4-ene-5-carbaldehyde in lab experiments include its unique structure and potential applications in various fields. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for the study of (6R)-9-Azabicyclo(4.2.1)non-4-ene-5-carbaldehyde. Some of these include:
1. Further studies on its mechanism of action and its potential use in the treatment of neurological disorders.
2. Exploration of its potential as a natural preservative in the food industry.
3. Investigation of its potential as a therapeutic agent in the treatment of cancer.
4. Development of more efficient and cost-effective synthesis methods for the compound.
Conclusion:
In conclusion, (6R)-9-Azabicyclo(4.2.1)non-4-ene-5-carbaldehyde is a unique chemical compound that has potential applications in various fields. Its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied. Further research is needed to fully understand its potential applications and to develop more efficient synthesis methods for the compound.
Métodos De Síntesis
The synthesis of (6R)-9-Azabicyclo(4.2.1)non-4-ene-5-carbaldehyde involves several steps. The most commonly used method involves the reaction of 2,5-dihydrofuran with (S)-(-)-3-aminocamphor in the presence of a catalyst to yield the desired compound.
Aplicaciones Científicas De Investigación
(6R)-9-Azabicyclo(4.2.1)non-4-ene-5-carbaldehyde has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
125736-21-2 |
|---|---|
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
(1R)-9-azabicyclo[4.2.1]non-2-ene-2-carbaldehyde |
InChI |
InChI=1S/C9H13NO/c11-6-7-2-1-3-8-4-5-9(7)10-8/h2,6,8-10H,1,3-5H2/t8?,9-/m1/s1 |
Clave InChI |
SFVMVVUOGFWLEM-YGPZHTELSA-N |
SMILES isomérico |
C1CC2CC[C@@H](N2)C(=C1)C=O |
SMILES |
C1CC2CCC(N2)C(=C1)C=O |
SMILES canónico |
C1CC2CCC(N2)C(=C1)C=O |
Sinónimos |
9-Azabicyclo[4.2.1]non-2-ene-2-carboxaldehyde, (1R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid](/img/structure/B164069.png)

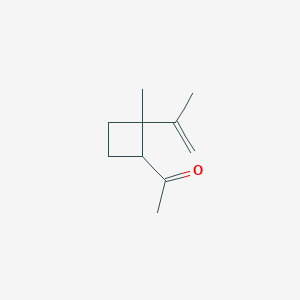
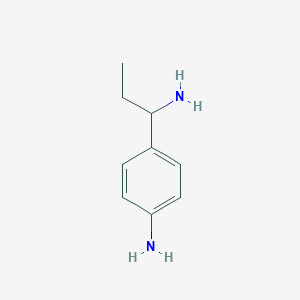
![3-Methylisothiazolo[4,5-c]pyridine](/img/structure/B164078.png)



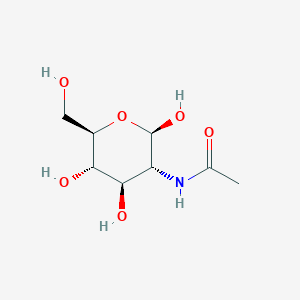
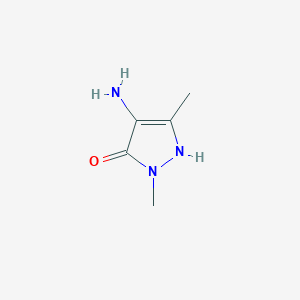
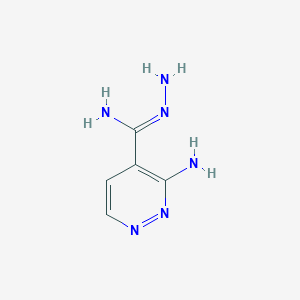
![8-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164112.png)

